molecular formula C17H14N2O3 B3846848 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide

Cat. No. B3846848
M. Wt: 294.30 g/mol
InChI Key: RBCOVOLNUPUKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPI is a potent inhibitor of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide acts as a competitive inhibitor of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) binding site of the enzyme. This binding prevents the transfer of electrons from NADPH to FAD, which is required for the production of ROS. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been shown to inhibit the activity of all isoforms of NADPH oxidase, including NOX1, NOX2, NOX3, NOX4, and NOX5.
Biochemical and Physiological Effects:
The inhibition of NADPH oxidase activity by 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been shown to have various biochemical and physiological effects. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been shown to reduce the production of ROS in cells, which can lead to a reduction in oxidative stress. This reduction in oxidative stress has been shown to have beneficial effects in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has several advantages for lab experiments, including its high potency and specificity for NADPH oxidase inhibition. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been shown to be effective at low concentrations, making it a cost-effective tool for research. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide also has some limitations, including its low solubility in water and its potential for off-target effects. Careful experimental design and controls are required to ensure that the observed effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide are due to its inhibition of NADPH oxidase and not other factors.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide. One area of focus is the development of more potent and selective inhibitors of NADPH oxidase. Another area of research is the investigation of the role of NADPH oxidase in various diseases, including cancer and neurodegenerative disorders. Additionally, the potential therapeutic applications of NADPH oxidase inhibitors, including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide, in the treatment of these diseases should be explored. Finally, further research is needed to understand the potential side effects of NADPH oxidase inhibitors, including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide, and to develop strategies to minimize these effects.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been widely used in scientific research as a tool to investigate the role of NADPH oxidase in various cellular processes. NADPH oxidase is a major source of ROS in cells, which play a crucial role in cellular signaling and oxidative stress. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been shown to inhibit the activity of NADPH oxidase in various cell types, including neutrophils, macrophages, and endothelial cells. This inhibition of NADPH oxidase activity by 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(15(20)18-12-7-3-2-4-8-12)19-16(21)13-9-5-6-10-14(13)17(19)22/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOVOLNUPUKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.